1-[(4-methylphenyl)methyl]-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
1-[(4-methylphenyl)methyl]-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methylphenyl)methyl]-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide can be achieved through several synthetic routes. One common method involves the condensation of 4-methylbenzylamine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to promote the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methylphenyl)methyl]-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where nucleophiles such as alkyl halides can replace the hydrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and appropriate solvents like dichloromethane.
Major Products Formed
Scientific Research Applications
1-[(4-methylphenyl)methyl]-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-[(4-methylphenyl)methyl]-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide:
1-[(4-methylphenyl)methyl]-6-oxo-N-(1-methylpropyl)-1,6-dihydropyridazine-3-carboxamide: Contains a different alkyl substituent, leading to variations in reactivity and biological activity.
Uniqueness
1-[(4-methylphenyl)methyl]-6-oxo-N-(1-phenylethyl)-1,6-dihydropyridazine-3-carboxamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with specific molecular targets, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-6-oxo-N-(1-phenylethyl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-15-8-10-17(11-9-15)14-24-20(25)13-12-19(23-24)21(26)22-16(2)18-6-4-3-5-7-18/h3-13,16H,14H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JATCWGOENVEZAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C(=O)NC(C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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